molecular formula C13H20F3N5O3S B2970782 4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034418-13-6

4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2970782
CAS No.: 2034418-13-6
M. Wt: 383.39
InChI Key: FKZVYMUNZQPJJF-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound provided for research purposes, with the CAS Registry Number 2034418-13-6 . Its molecular formula is C13H20F3N5O3S and it has a molecular weight of approximately 383.39 g/mol . The compound features a complex structure that incorporates a piperidine ring linked to a pyrrolidine-1-sulfonyl group and a methyl-trifluoromethyl-1,2,4-triazolone moiety . This specific structural combination suggests potential for interaction with various biological targets, making it a candidate for investigation in medicinal chemistry and drug discovery programs. While its precise mechanism of action and full biological profile are yet to be fully elucidated, compounds with similar heterocyclic architectures, such as those based on indole or triazole cores, are frequently explored for a wide range of pharmacological activities including antiviral, anti-inflammatory, and anticancer effects . Researchers can utilize this molecule as a key intermediate or building block in synthetic chemistry, or as a probe for biochemical screening. This product is strictly labeled For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N5O3S/c1-18-11(13(14,15)16)17-21(12(18)22)10-4-8-20(9-5-10)25(23,24)19-6-2-3-7-19/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZVYMUNZQPJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 2034418-13-6) is a synthetic organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20F3N5O3S
  • Molecular Weight : 383.39 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Biological Targets

  • Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases, which are crucial in cell signaling and regulation of cellular functions.
  • Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in treating infections .

Antimicrobial Properties

Recent studies indicate that derivatives of triazoles possess significant antimicrobial properties. For example:

  • A related triazole compound demonstrated an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Mycobacterium tuberculosis, indicating strong activity against resistant strains .

Antitumor Activity

Research has also suggested that triazole derivatives can inhibit tumor growth by targeting pathways involved in cancer progression:

  • In vitro studies show that similar compounds can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to our target compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Antitumor Activity

In a preclinical trial, a derivative of the triazole class was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 μg/mL
AntimicrobialMycobacterium tuberculosis16 μg/mL
AntitumorTumor xenograft modelsSignificant reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous triazolone and heterocyclic derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Biological Activity (Inferred)
Target Compound 1,2,4-triazol-5(4H)-one -CF₃ (position 3)
-1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl (position 1)
High lipophilicity (CF₃)
Moderate solubility
Kinase/protease inhibition (hypothesized)
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one -2,4-Difluorophenyl-piperidine
-Pyrazole-ethyl linker
Moderate solubility (polar substituents) Kinase inhibition (e.g., JAK/STAT pathways)
4-[4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-triazol-3-one -Piperazine-methoxyphenyl
-Branched alkyl chain
High solubility (piperazine) CNS receptor modulation (e.g., serotonin/dopamine)
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one -Nitro groups (positions 4 and phenyl) Low solubility (nitro groups) Antimicrobial/antioxidant (limited by toxicity)
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) Piperidine-pyrazole hybrid -Pyrazole (position 3)
-Hydrochloride salt
High solubility (salt form) Ion channel modulation (e.g., σ receptors)

Key Findings:

Structural Diversity: The target compound’s 1,2,4-triazol-5(4H)-one core distinguishes it from pyrazol-5(4H)-one () or pyrido-pyrimidinone () derivatives. The sulfonyl-piperidine-pyrrolidine system is unique compared to simpler piperazine () or pyrazole-piperidine () scaffolds.

Substituent Impact: Trifluoromethyl vs. Nitro Groups: The target compound’s -CF₃ group offers superior metabolic stability and reduced toxicity compared to nitro groups in , which are prone to reductive metabolism .

Biological Relevance: Compounds with piperidine/piperazine moieties (e.g., ) often target CNS or GPCR pathways, whereas the target compound’s sulfonyl-piperidine may favor kinase interactions. The pyrido-pyrimidinone in shares kinase-inhibitor traits with drugs like imatinib, suggesting a similar mechanism for the target compound .

Crystallographic Validation :

  • Structural determination of these compounds relies on tools like SHELXL (small-molecule refinement) and WinGX (crystallographic suite), ensuring accurate conformational analysis .

Q & A

Q. What are the optimal synthetic routes for preparing this triazolone-piperidine hybrid compound?

The compound can be synthesized via multi-step protocols involving cyclocondensation, sulfonylation, and purification. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a validated method for similar triazolone derivatives . Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described for triazole-pyrazole hybrids, may also apply, using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16 hours .

Q. How can structural ambiguities in the piperidine-sulfonyl moiety be resolved?

X-ray crystallography is critical for unambiguous structural confirmation. For example, derivatives with piperidine and sulfonyl groups have been resolved via single-crystal X-ray diffraction to confirm bond angles and stereochemistry . Pairing this with ¹H/¹³C NMR (focusing on sulfonyl protons at δ 3.1–3.5 ppm and trifluoromethyl signals at δ 120–125 ppm in ¹⁹F NMR) ensures accuracy .

Q. What storage conditions are recommended to maintain compound stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light or humidity, as sulfonamide and trifluoromethyl groups are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculations can predict electron distribution in the triazolone core and sulfonyl-piperidine moiety, identifying sites for electrophilic/nucleophilic modifications. Molecular docking against target proteins (e.g., kinases or GPCRs) can prioritize substituents that enhance binding affinity. For instance, analogs with fluorinated aryl groups showed improved activity in docking studies of related triazolones .

Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?

Contradictions may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess solvent residues. Recrystallization from mixed solvents (e.g., methanol/ethyl acetate) can standardize the crystalline form, as demonstrated for pyrazolone derivatives .

Q. How can SAR studies improve metabolic stability of the trifluoromethyl group?

Replace the trifluoromethyl group with bioisosteres like cyano or pentafluorosulfanyl while retaining electronegativity. In vitro microsomal assays (human/rat liver microsomes) can compare metabolic half-lives. For example, pyrazole-trifluoromethyl analogs showed 2.5-fold higher stability when paired with a pyrrolidine sulfonyl group .

Q. What analytical methods validate purity for in vivo studies?

High-resolution LC-MS (ESI⁺ mode) and orthogonal HPLC methods (C18 column, 0.1% TFA in water/acetonitrile gradient) are essential. Monitor for sulfoxide byproducts (common in sulfonamide degradation) via reverse-phase chromatography, as described for piperidine-sulfonyl pharmaceuticals .

Methodological Considerations

  • Contradiction Management : Cross-validate spectral data (e.g., IR carbonyl stretches at 1680–1720 cm⁻¹) with computational IR simulations to resolve ambiguities .
  • Yield Optimization : Microwave-assisted synthesis (100–120°C, 30–60 minutes) can reduce reaction times compared to conventional reflux, as shown for triazole hybrids .
  • Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics of the sulfonyl-piperidine moiety with target receptors .

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